S-4-(trifluoromethyl)benzyl ethanethioate
Overview
Description
S-4-(trifluoromethyl)benzyl ethanethioate is a useful research compound. Its molecular formula is C10H9F3OS and its molecular weight is 234.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Secondary Benzylation
S-4-(Trifluoromethyl)benzyl ethanethioate shows promise in the field of catalysis, particularly in secondary benzylation. A study demonstrated the efficacy of using secondary benzyl alcohol with metal triflates in nitromethane as an efficient system for secondary benzylation. This method allowed for the alkylation of various substrates, including aromatic compounds, olefins, and alcohols, with secondary benzyl alcohols and nucleophiles bearing acid-sensitive functional groups (Noji et al., 2003).
Trifluoromethylation of Benzylic C-H Bonds
Research has been conducted on the trifluoromethylation of benzylic C-H bonds, a crucial step in industries like agrochemicals, drug discovery, and materials. A method was developed for mild trifluoromethylation of benzylic C-H bonds with high selectivity, using an acetone/water solvent system, which could be applied to highly functionalized drug molecules (Guo et al., 2018).
Stereospecific C–S Coupling Reaction
Another application is in the stereospecific C–S coupling reaction. A one-pot protocol for synthesizing highly enantiopure benzylic thioethers via a ligand-free, copper-catalyzed C–S coupling reaction was developed. This method used tertiary benzylic amines and proved efficient in transferring chirality to the products (Jiang et al., 2018).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
This compound also finds application in photocatalytic processes. A study demonstrated the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This reaction was effective under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Synthesis of Substituted 4H-1,3-Benzothiazines
Research has also focused on the synthesis of substituted 4H-1,3-benzothiazines. A study reported the direct stereoselective reactions of S-phenyl ethanethioate with substituted benzyl nitriles in the presence of triflic anhydride, leading to the synthesis of substituted (4Z)-2-alkyl-4-benzylidene-4H-1,3-benzothiazines (Herrera et al., 2004).
Properties
IUPAC Name |
S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGAAPWGZKBSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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